2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a thienopyrimidine core, a cyclopropyl group, and a tert-butylbenzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the tert-Butylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution reaction of a tert-butylbenzyl halide with a thiol derivative to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the cyclopropyl group and the thienopyrimidine core, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-20(2,3)14-6-4-13(5-7-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-8-9-15/h4-7,10-11,15H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPUZCRQOTYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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